



Application of Prasugrel-13C6 in Clinical Research: A Detailed Guide

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Compound of Interest		
Compound Name:	Prasugrel-13C6	
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This document provides detailed application notes and protocols for the use of **Prasugrel-13C6** in clinical research. **Prasugrel-13C6**, a stable isotope-labeled internal standard, is a critical tool for the accurate quantification of prasugrel and its metabolites in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high precision and accuracy, which is essential for pharmacokinetic and metabolic studies.

Introduction

Prasugrel is a prodrug and a potent antiplatelet agent belonging to the thienopyridine class.[1] It is used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1][2] Upon oral administration, prasugrel is rapidly metabolized to its active metabolite, R-138727, which irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][3]

Given the critical role of its metabolites in its pharmacological activity, accurate measurement of prasugrel and its metabolites in clinical trials is paramount. **Prasugrel-13C6** serves as an ideal internal standard for LC-MS/MS-based bioanalytical methods due to its chemical and physical similarities to the unlabeled analyte, which allows it to compensate for variability during sample preparation and analysis.



Metabolic Pathway of Prasugrel

Prasugrel undergoes a multi-step metabolic conversion to its active form. The primary pathway involves:

- Hydrolysis: The ester group of prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine, to form an inactive thiolactone intermediate (R-95913).[4]
- CYP-Mediated Oxidation: The thiolactone ring is then opened by cytochrome P450 enzymes (including CYP3A4, CYP2B6, CYP2C9, and CYP2C19) in the liver to generate the active metabolite, R-138727.[4]
- Further Metabolism: The active metabolite is further metabolized to inactive compounds, such as through S-methylation.



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Metabolic activation pathway of prasugrel.

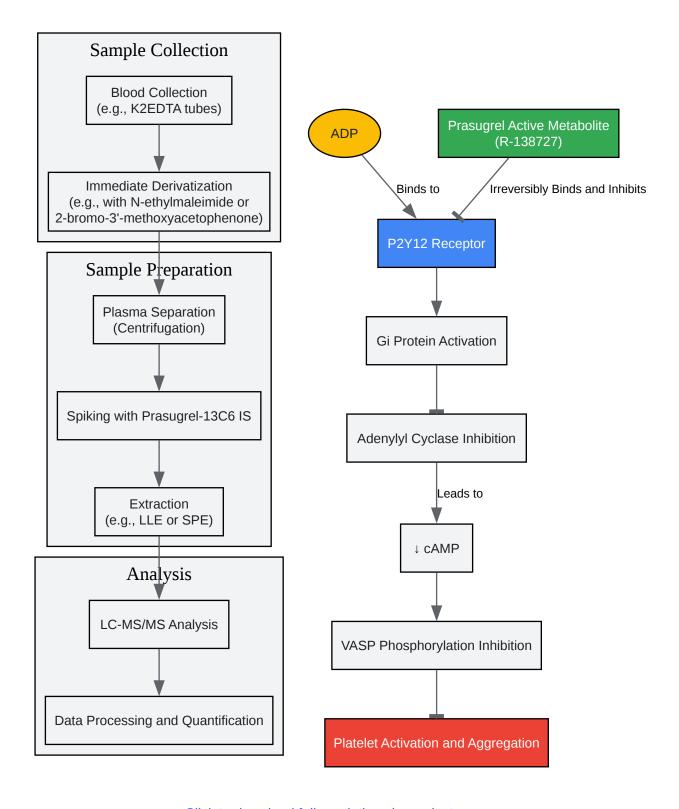
Application in Quantitative Bioanalysis

Prasugrel-13C6 is primarily utilized as an internal standard (IS) in LC-MS/MS methods to quantify prasugrel and its metabolites in biological samples like plasma. The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to reliable and reproducible quantification.

General Experimental Workflow

The quantification of prasugrel's active metabolite (R-138727) requires a specific workflow due to its inherent instability. The thiol group in R-138727 is prone to oxidation and requires immediate stabilization upon blood collection.





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